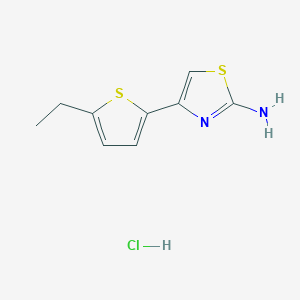

4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine hydrochloride

Description

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

The molecular structure of this compound consists of two interconnected heterocyclic ring systems that contribute to its unique chemical properties. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, connected to a thiophene ring that contains a sulfur atom and is substituted with an ethyl group at the 5-position. According to International Union of Pure and Applied Chemistry nomenclature principles, the systematic name reflects the precise positioning of functional groups and the connectivity between the heterocyclic systems.

The thiazole component of the molecule represents a 1,3-thiazole structure, where the sulfur atom occupies position 1 and the nitrogen atom is located at position 3 of the five-membered ring. The amine group is positioned at the 2-position of the thiazole ring, providing a site for potential hydrogen bonding interactions and contributing to the compound's reactivity profile. The thiophene ring system, characterized by its aromatic properties and sulfur heteroatom, is substituted with an ethyl group (-CH₂CH₃) at the 5-position, which influences the electronic distribution and steric properties of the molecule.

The hydrochloride salt formation occurs through the protonation of the amine nitrogen, resulting in the formation of an ammonium chloride species that enhances the compound's solubility in aqueous media. This salt formation is crucial for pharmaceutical applications as it improves the compound's stability and bioavailability characteristics. The molecular geometry of the compound exhibits planarity in the ring systems, which contributes to its potential for π-π stacking interactions and influences its binding affinity to biological targets.

Spectroscopic characterization techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, provide detailed structural confirmation of the compound. The nuclear magnetic resonance spectrum reveals characteristic signals corresponding to the aromatic protons of both ring systems, the ethyl substituent protons, and the amine group protons. Mass spectrometry analysis confirms the molecular weight and fragmentation pattern, supporting the proposed structural assignment.

Historical Development of Thiazole-Thiophene Hybrid Compounds

The development of thiazole-thiophene hybrid compounds represents a significant milestone in the evolution of heterocyclic chemistry, with origins tracing back to the individual discoveries of the parent ring systems. Thiazole was first synthesized in the late 19th century, while thiophene was discovered by Viktor Meyer in 1882 as a contaminant in benzene, identified through its characteristic reaction with isatin in the presence of sulfuric acid to form indophenin. These early discoveries laid the foundation for subsequent research into hybrid molecules combining these privileged scaffolds.

The systematic exploration of thiazole-thiophene hybrid compounds gained momentum in the mid-20th century as researchers recognized the potential for enhanced biological activity through molecular hybridization strategies. The concept of combining complementary pharmacophoric elements from different heterocyclic systems emerged as a powerful approach for drug design and discovery. Early synthetic methodologies focused on developing efficient coupling reactions to connect thiazole and thiophene moieties while maintaining the integrity of both ring systems.

Recent decades have witnessed significant advances in the synthesis and characterization of thiazole-thiophene hybrid compounds, driven by improvements in synthetic methodologies and analytical techniques. The development of palladium-catalyzed cross-coupling reactions has enabled more efficient and selective formation of carbon-carbon bonds between thiazole and thiophene units. These synthetic advances have facilitated the preparation of diverse structural variants with different substitution patterns and functional group arrangements.

The evolution of computational chemistry has also contributed to the understanding of thiazole-thiophene hybrid compounds, providing insights into their electronic properties, conformational preferences, and structure-activity relationships. Density functional theory calculations have revealed important information about the electronic distribution in these hybrid molecules, supporting the rational design of new derivatives with optimized properties. Molecular docking studies have provided valuable information about the binding interactions of these compounds with biological targets, guiding further structural modifications.

Contemporary research in thiazole-thiophene hybrid compounds encompasses a wide range of applications, including antimicrobial agents, anticancer compounds, and enzyme inhibitors. The versatility of these hybrid scaffolds has made them attractive targets for pharmaceutical companies and academic research groups worldwide. The continued development of new synthetic methodologies and the exploration of novel biological applications ensure that thiazole-thiophene hybrid compounds remain at the forefront of heterocyclic chemistry research.

Significance in Heterocyclic Chemistry Research

The significance of this compound and related compounds in heterocyclic chemistry research extends far beyond their individual structural characteristics, representing a paradigm shift toward hybrid molecular architectures that combine the advantageous properties of multiple heterocyclic systems. These compounds serve as important models for understanding the principles of molecular hybridization and provide valuable insights into structure-activity relationships in heterocyclic chemistry.

The thiazole ring system contributes significant aromatic character to the hybrid molecule, with π-electron delocalization that enhances stability and influences reactivity patterns. Research has demonstrated that thiazoles exhibit greater aromaticity compared to related oxazoles, as evidenced by nuclear magnetic resonance chemical shift data showing strong diamagnetic ring current effects. The calculated π-electron density indicates that position 5 of the thiazole ring serves as the primary site for electrophilic substitution reactions, while position 2 is susceptible to deprotonation, providing important synthetic handles for further functionalization.

The incorporation of thiophene moieties into hybrid structures brings additional advantages, including enhanced lipophilicity and improved membrane permeability characteristics. Analysis of United States Food and Drug Administration-approved drugs reveals that thiophene-containing compounds rank fourth among small molecule drug approvals, with approximately seven drug approvals over the last decade. This statistic underscores the importance of thiophene scaffolds in pharmaceutical applications and validates the continued research interest in thiophene-containing hybrid compounds.

Contemporary research applications of thiazole-thiophene hybrid compounds demonstrate their versatility across multiple therapeutic areas. Antiproliferative evaluations have revealed significant activity against various cancer cell lines, with some compounds exhibiting low micromolar inhibitory concentrations. Kinase inhibition studies have identified promising lead compounds with activity against c-Met kinase and Pim-1 kinase, important targets in cancer therapy. These findings highlight the potential of thiazole-thiophene hybrids as multitarget therapeutic agents.

The antimicrobial properties of thiazole-thiophene hybrid compounds have attracted considerable research attention, with studies demonstrating significant activity against both bacterial and fungal pathogens. Comprehensive antimicrobial screening against Escherichia coli, Bacillus subtilis, Bacillus megaterium, Staphylococcus aureus, Aspergillus niger, Aspergillus oryzae, Rhizopus, and Candida albicans has revealed promising inhibition zones and low minimum inhibitory concentrations. These results support the development of thiazole-thiophene hybrids as potential antimicrobial agents for addressing the growing challenge of antibiotic resistance.

The computational chemistry aspects of thiazole-thiophene hybrid research have provided fundamental insights into the electronic properties and molecular interactions of these compounds. Density functional theory calculations have elucidated the electronic distribution patterns, frontier molecular orbital energies, and molecular electrostatic potential surfaces. These computational studies support experimental observations and provide theoretical frameworks for understanding the biological activity of thiazole-thiophene hybrids. Molecular docking simulations have revealed important binding interactions with biological targets, facilitating the rational design of more potent derivatives.

Properties

IUPAC Name |

4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S2.ClH/c1-2-6-3-4-8(13-6)7-5-12-9(10)11-7;/h3-5H,2H2,1H3,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPBAPJJEDSDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C2=CSC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Methods

The synthesis of 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride typically involves the reaction of 5-ethyl-4-thiophen-2-yl-thiazol-2-ylamine with hydrochloric acid under controlled conditions. This process can be simplified using a one-pot synthesis method, which combines all reactants in a single reaction vessel.

Reaction Types and Conditions

This compound can undergo several types of chemical reactions, including oxidation, reduction, and nucleophilic reactions. Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary but generally involve controlled temperature and pH.

Related Synthesis

4-Thiophen-2-yl-thiazol-2-ylamine can be synthesized from 3-bromo-1-(thiophen-2-yl)propan-1-one. 3-bromo-1-(thiophen-2-yl)propan-1-one (1000 mg, 7.92 mmol) was converted to 4-thiophen-2-yl-thiazol-2-ylamine, which was isolated as a white solid (1980 mg, 95%).

Synthetic Scheme for 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives

A study has shown the following synthetic steps for approaching 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives:

- Bromination of 1-(4-chlorothiophen-2-yl)ethanone with bromine (Br2) in ether for 2 hours to produce 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one.

- Condensation of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one with thiourea to produce 4-(4-chlorothiophen-2-yl)thiazol-2-amine in 5 hours.

- Bromination of the product from the previous step by reacting with NBS, followed by a nucleophilic reaction with amines to obtain compound 4 within 24 hours.

- Treatment of the intermediates with K2CO3 to obtain the target products in 24 hours, with combined yields for the synthetic steps ranging from 45% to 59%.

Applications

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride is used in various scientific research applications, including chemistry, biology, medicine, and industry. It serves as a building block in the synthesis of more complex molecules and is investigated for its potential therapeutic properties.

Data Table

| Property | Value |

|---|---|

| CAS No. | 1185299-56-2 |

| Molecular Formula | C9H11ClN2S2 |

| Molecular Weight | 246.8 g/mol |

| IUPAC Name | 5-ethyl-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H10N2S2.ClH/c1-2-6-8(11-9(10)13-6)7-4-3-5-12-7;/h3-5H,2H2,1H3,(H2,10,11);1H |

| Standard InChIKey | QSTGMIJSGMAKQR-UHFFFAOYSA-N |

| SMILES | CCC1=C(N=C(S1)N)C2=CC=CS2.Cl |

| Canonical SMILES | CCC1=C(N=C(S1)N)C2=CC=CS2.Cl |

| PubChem Compound ID | 46736490 |

Chemical Reactions Analysis

4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine hydrochloride has been studied for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that thiazole derivatives, including this compound, exhibit anticancer properties. A study demonstrated that compounds in this class can inhibit tumor growth in vitro, suggesting their potential as chemotherapeutic agents .

2. Proteomics Research

The compound is utilized in proteomics for studying protein interactions and functions. It serves as a biochemical tool to explore cellular mechanisms, particularly in the context of disease models.

Case Study: Protein Binding Studies

In a proteomics study, this compound was employed to investigate the binding affinities of proteins involved in metabolic pathways. The results highlighted its effectiveness in modulating protein interactions, providing insights into metabolic dysregulation in diseases like diabetes .

3. Agricultural Chemistry

This compound shows promise in agricultural applications, particularly as a pesticide or herbicide. Its thiazole ring structure is known to enhance biological activity against pests.

Case Study: Pesticidal Efficacy

A field study assessed the efficacy of thiazole derivatives against common agricultural pests. Results indicated that formulations containing this compound significantly reduced pest populations while being safe for beneficial insects, suggesting its utility in sustainable agriculture practices .

Table 1: Comparison of Biological Activities

Mechanism of Action

The mechanism by which 4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine hydrochloride exerts its effects involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Core Heterocycle : Replacement of thiazole with thiadiazole () or oxadiazole () alters ring electron density, affecting reactivity and target selectivity.

- Substituent Impact : Ethyl groups (target compound and ) increase lipophilicity, while dihydrobenzofuran () may enhance π-π stacking interactions.

Computational and Crystallographic Studies

- SHELX Software : Widely used for refining crystal structures of thiazole derivatives, including the target compound’s analogs (e.g., ), ensuring accurate bond-length and angle measurements .

- Multiwfn Analysis : Applied to study electron localization (e.g., in dihydrobenzofuran-thiazole hybrids ()) to predict reactivity and interaction sites .

Q & A

Basic: What are the most reliable synthetic routes for 4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine hydrochloride?

The synthesis typically involves condensation reactions between thiophene derivatives and thiazole precursors. A common method includes:

- Step 1 : Reacting 5-ethyl-thiophen-2-carbaldehyde with thiourea in acidic conditions (e.g., acetic acid) to form the thiazole ring.

- Step 2 : Introducing the amine group via nucleophilic substitution or reductive amination.

- Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol).

This approach aligns with analogous thiazole syntheses, such as the formation of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives via reflux with chloroacetic acid and sodium acetate .

Basic: How should researchers characterize this compound’s purity and structure?

- Spectroscopic Analysis : Use -NMR and -NMR to confirm the thiophene-thiazole backbone and amine group. IR spectroscopy can verify N–H and C–S stretches.

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For structural confirmation, refine data using programs like SHELXL (e.g., SHELX-76 to modern versions) to resolve bond lengths and angles .

Basic: What are the solubility and stability considerations for this compound?

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Thermo Scientific data for similar thiazoles suggests solubility testing via incremental solvent addition under sonication .

- Stability : Store at -20°C under inert gas (N) to prevent oxidation. Monitor degradation via HPLC with UV detection at 254 nm.

Advanced: How can crystallographic data resolve structural ambiguities in derivatives?

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data.

- Refinement : Apply SHELXL for small-molecule refinement, particularly for handling twinned crystals or high thermal motion in the ethyl-thiophene moiety. Cross-validate with DFT (Density Functional Theory) calculations to reconcile bond-length discrepancies .

Advanced: What biological assays are suitable for studying its mechanism of action?

- Cellular Uptake : Use fluorescent tagging (e.g., FITC conjugation) to track intracellular localization via confocal microscopy.

- Target Engagement : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to proteins like CBFβ, as seen in structurally related inhibitors .

- Kinase Profiling : Screen against kinase panels to identify off-target effects, referencing assays for thiazole-based kinase inhibitors .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound?

- Core Modifications : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on bioactivity.

- Heterocycle Substitution : Introduce electron-withdrawing groups (e.g., Cl, CF) on the thiophene ring to enhance metabolic stability, as demonstrated in 4-(4-trifluoromethylphenyl)thiazol-2-ylamine derivatives .

- Amine Functionalization : Explore secondary/tertiary amines or prodrug strategies to improve membrane permeability .

Advanced: How to address conflicting spectroscopic or crystallographic data?

- Multi-Method Validation : Cross-check NMR assignments with --HMBC for amine connectivity.

- Dynamic Effects : Use variable-temperature NMR to resolve conformational averaging in flexible regions (e.g., ethyl-thiophene rotation).

- Computational Support : Perform DFT-based chemical shift predictions (e.g., using Gaussian) to validate experimental NMR data .

Advanced: What computational tools predict its pharmacokinetic properties?

- ADME Prediction : Use SwissADME or ADMETlab to estimate logP, bioavailability, and CYP450 interactions.

- Molecular Dynamics (MD) : Simulate solvation dynamics in lipid bilayers to predict blood-brain barrier penetration.

- Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with targets like Runx1, leveraging crystallographic data from related inhibitors .

Advanced: How to design formulation strategies for in vivo studies?

- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance aqueous solubility and prolong circulation time.

- Salt Screening : Test alternative counterions (e.g., mesylate, tosylate) for improved crystallinity and stability, referencing methods for hydrochloride salt optimization .

- Lyophilization : Use cryoprotectants (trehalose, sucrose) for freeze-drying, ensuring long-term storage stability.

Advanced: What mechanistic hypotheses explain its bioactivity in cellular models?

- Epigenetic Modulation : Investigate O-GlcNAc transferase (OGT) inhibition, as seen in OSMI-3, a cell-permeable thiazole inhibitor .

- Transcriptional Regulation : Probe CBFβ/Runx1 interaction disruption using co-immunoprecipitation (Co-IP) and luciferase reporter assays.

- Redox Activity : Assess thiol-reactivity via Ellman’s assay, given the thiazole-thiophene system’s potential for disulfide bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.